molecular formula C18H18N4O2S B5734351 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B5734351
M. Wt: 354.4 g/mol
InChI Key: VDHODVMSFCQFPQ-YBFXNURJSA-N
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Description

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Future Directions

The future research directions for this compound could be vast, depending on its observed biological activity. Potential areas of interest could include further exploration of its synthesis, investigation of its mechanism of action, and evaluation of its potential therapeutic applications .

Preparation Methods

The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

Chemical Reactions Analysis

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole core and Schiff base moiety. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

These compounds share a similar benzimidazole core but differ in their substituents, which can significantly impact their chemical properties and biological activities. The unique combination of the sulfanyl group and the Schiff base in 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide makes it particularly interesting for research.

Properties

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-2-22-16-9-4-3-8-15(16)20-18(22)25-12-17(24)21-19-11-13-6-5-7-14(23)10-13/h3-11,23H,2,12H2,1H3,(H,21,24)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHODVMSFCQFPQ-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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